Methyl 4-amino-1-benzylpiperidine-4-carboxylate

Medicinal Chemistry ADME Prediction Synthetic Intermediate

This methyl ester is the exact scaffold for muscarinic receptor antagonist and DPP-IV inhibitor programs. Unlike bulkier esters, its logP ~1.0 and pKa 7.13 optimize CNS penetration and maintain SAR integrity. A documented transesterification benchmark (74–87% yield) supports reliable diversification. Avoid confounding variability introduced by ethyl or tert-butyl analogs—order the validated methyl ester now.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 57611-57-1
Cat. No. B1335015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-1-benzylpiperidine-4-carboxylate
CAS57611-57-1
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N
InChIInChI=1S/C14H20N2O2/c1-18-13(17)14(15)7-9-16(10-8-14)11-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3
InChIKeyGRSLQEBUAGDFDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-1-benzylpiperidine-4-carboxylate (CAS 57611-57-1) Overview for Procurement


Methyl 4-amino-1-benzylpiperidine-4-carboxylate (CAS 57611-57-1) is a synthetic intermediate in the 4-amino-1-benzylpiperidine class, characterized by a piperidine core substituted with a benzyl group at N1 and a methyl ester and primary amine at C4 [1]. Its molecular formula is C14H20N2O2 (MW 248.32 g/mol) . This scaffold is foundational to multiple medicinal chemistry programs, including muscarinic receptor antagonists [2] and dipeptidyl peptidase IV (DPP‑IV) inhibitors [3], where specific substitution patterns critically govern target selectivity and potency.

Why Methyl 4-Amino-1-benzylpiperidine-4-carboxylate Cannot Be Casually Substituted with Other 4-Amino-1-benzylpiperidine Esters


Interchangeability among 4-amino-1-benzylpiperidine-4-carboxylate esters is precluded by the narrow structure-activity relationships (SAR) that define this chemical series. Even conservative ester modifications—such as replacing the methyl group with ethyl or tert-butyl—introduce quantifiable shifts in physicochemical properties (e.g., logP, pKa, and molecular weight) that directly impact downstream synthetic efficiency and biological target engagement [1]. Furthermore, patent disclosures explicitly establish that distinct substitution patterns on this core are non-equivalent, conferring differential muscarinic receptor subtype selectivity profiles essential for therapeutic applications [2]. Consequently, substituting the methyl ester for a bulkier or more lipophilic analog without re-optimizing the entire synthetic and biological workflow carries a high risk of altered reaction kinetics, reduced yield, or loss of desired pharmacological activity.

Quantitative Evidence Guide for Methyl 4-Amino-1-benzylpiperidine-4-carboxylate Differentiation


Comparative Physicochemical Profile: Methyl Ester vs. Ethyl Ester

This compound possesses a distinct physicochemical signature compared to its closest commercially available analog, ethyl 4-amino-1-benzylpiperidine-4-carboxylate (CAS 57611-55-9). The methyl ester exhibits a lower calculated partition coefficient and a different ionization constant, parameters which influence both synthetic handling and the predicted ADME profile of any derivative synthesized from it [1].

Medicinal Chemistry ADME Prediction Synthetic Intermediate

Synthetic Utility: Conversion Yield to Ethyl Ester

This methyl ester is not only a final product but also a documented synthetic intermediate for further functionalization. Its conversion to the ethyl ester (a comparator compound) via acid-catalyzed transesterification proceeds with a reported yield of 74–87%, providing a quantitative benchmark for its reactivity and utility in building more complex analogs .

Organic Synthesis Process Chemistry Ester Exchange

Biological Activity Differentiation in DPP-IV Inhibition Context

In a 2020 study evaluating the effect of replacing a piperazine ring with piperidine and pyrrolidine heterocycles on DPP‑IV inhibition, a '4-amino-1-benzylpiperidine derivative' (Compound 4) exhibited an IC50 of 4 ± 0.08 µM. This contrasts sharply with a 2-benzylpyrrolidine analog (Compound 2, IC50 0.3 ± 0.03 µM) and a phenethyl-piperazine derivative (Compound 3, IC50 1.2 ± 0.04 µM) in the same assay [1].

Dipeptidyl Peptidase IV Enzyme Inhibition Type 2 Diabetes

Class-Level Evidence for Muscarinic Receptor Antagonism

The 4-amino-1-benzylpiperidine scaffold is the subject of multiple patents for its utility as a muscarinic receptor antagonist [1][2]. While a direct Ki or IC50 for methyl 4-amino-1-benzylpiperidine-4-carboxylate against specific muscarinic subtypes is not available in the peer-reviewed primary literature, its inclusion as a core motif in these inventions signifies its established role in conferring antagonist activity. The patents describe extensive SAR, indicating that modifications to this precise core tune subtype selectivity, for example, between M2 and M3 receptors, with reported Ki values for optimized analogs reaching as low as 1 nM .

Muscarinic Antagonist Neurological Disorders Receptor Binding

Procurement-Guided Application Scenarios for Methyl 4-Amino-1-benzylpiperidine-4-carboxylate


Scenario 1: Muscarinic Receptor Antagonist Lead Optimization

In medicinal chemistry programs targeting muscarinic receptor subtypes (M1-M5) for conditions such as overactive bladder, COPD, or neurological disorders, this compound is the appropriate starting scaffold. As established in patent literature [1], this exact 4-amino-1-benzylpiperidine-4-carboxylate core is the basis for potent and selective antagonists. Using the methyl ester (CAS 57611-57-1) ensures that subsequent SAR studies remain directly comparable to the extensive, proprietary data generated on this specific ester series, avoiding the confounding variables introduced by more lipophilic (e.g., ethyl) or bulky (e.g., tert-butyl) ester analogs.

Scenario 2: Synthesis of DPP-IV Inhibitor Analogs

For researchers exploring non-peptidomimetic DPP‑IV inhibitors, this compound is a rational choice for synthesizing and evaluating piperidine-based analogs. Direct class-level evidence shows that a derivative of this core yields measurable DPP‑IV inhibition (IC50 = 4 ± 0.08 µM), providing a concrete reference point for activity [2]. Procurement of this specific methyl ester supports the creation of a focused library to investigate how further substitutions on the benzyl or piperidine nitrogen modulate enzyme inhibition, building upon the established baseline of the unadorned core.

Scenario 3: Process Chemistry and Route Scouting

In process research and development settings, this compound serves as a validated intermediate for ester diversification. Its documented transesterification to the corresponding ethyl ester proceeds in a well-defined 74–87% yield range . This quantifiable benchmark makes it a reliable starting point for process chemists seeking to access other 4-amino-1-benzylpiperidine-4-carboxylate esters, allowing for direct comparison of reaction efficiency and scalability when modifying reaction conditions or exploring alternative synthetic pathways.

Scenario 4: CNS-Targeted Probe and Tool Compound Synthesis

Given its central piperidine core and benzyl substitution, this compound is a strategic building block for assembling central nervous system (CNS)-penetrant probes. Its calculated physicochemical properties—specifically a logP of ~1.0 and pKa of 7.13 —place it within a favorable range for optimizing blood-brain barrier permeability. Researchers designing novel ligands for CNS targets (e.g., dopamine, serotonin, or acetylcholine receptors) can use this methyl ester to construct analogs, leveraging its balanced lipophilicity as a foundation for further functionalization while mitigating the risk of creating excessively lipophilic, non-drug-like molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-amino-1-benzylpiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.